Brinzolamida-d5

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

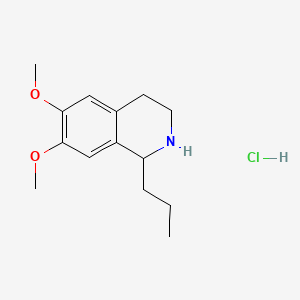

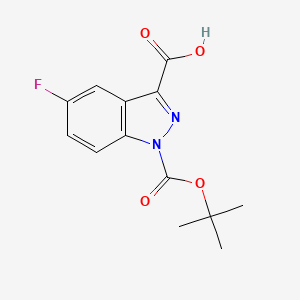

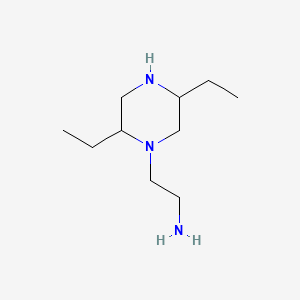

Brinzolamide-d5 is a deuterated form of Brinzolamide, a potent inhibitor of carbonic anhydrase II. This compound is primarily used in scientific research as an internal standard for the quantification of Brinzolamide in various analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The deuterium labeling in Brinzolamide-d5 helps in distinguishing it from the non-labeled Brinzolamide during analytical procedures .

Aplicaciones Científicas De Investigación

Brinzolamide-d5 is widely used in scientific research due to its unique properties. Some of its applications include:

Chemistry: Used as an internal standard in analytical techniques such as GC-MS and LC-MS for the quantification of Brinzolamide.

Biology: Used in studies involving carbonic anhydrase inhibitors to understand their role in various biological processes.

Medicine: Used in pharmacokinetic and pharmacodynamic studies to evaluate the behavior of Brinzolamide in biological systems.

Industry: Used in the development and quality control of pharmaceutical formulations containing Brinzolamide

Mecanismo De Acción

Brinzolamide-d5 exerts its effects by inhibiting carbonic anhydrase II, an enzyme that catalyzes the reversible hydration of carbon dioxide. This inhibition reduces the production of bicarbonate ions and protons, leading to a decrease in intraocular pressure. The molecular targets of Brinzolamide-d5 include the active site of carbonic anhydrase II, where it binds and prevents the enzyme from functioning properly .

Direcciones Futuras

Brinzolamide, the non-deuterated form of Brinzolamide-d5, has been used in the treatment of glaucoma and ocular hypertension . It has been shown to reduce intraocular pressure effectively . Future research may focus on further exploring its efficacy and safety, as well as potential new applications .

Análisis Bioquímico

Biochemical Properties

Brinzolamide-d5 interacts with the enzyme carbonic anhydrase II (CA-II), which is found in various tissues including the eyes . The inhibition of CA-II by Brinzolamide-d5 reduces the rate of aqueous humor formation, consequently lowering intraocular pressure .

Cellular Effects

Brinzolamide-d5 has a significant impact on various types of cells, particularly those in the eye. It reduces the rate of aqueous humor formation in the ciliary processes of the eye, thereby reducing intraocular pressure . This effect is particularly beneficial in the management of conditions such as open-angle glaucoma and ocular hypertension .

Molecular Mechanism

The molecular mechanism of action of Brinzolamide-d5 involves its binding to carbonic anhydrase II (CA-II), inhibiting the enzyme’s activity . This inhibition reduces the rate of formation of bicarbonate ions, leading to a subsequent reduction in sodium and fluid transport . This ultimately results in a decrease in the production of aqueous humor and a reduction in intraocular pressure .

Temporal Effects in Laboratory Settings

In laboratory settings, Brinzolamide-d5 has been shown to provide significantly greater intraocular pressure (IOP)-lowering efficacy over 3–6 months than either of its individual components alone . This indicates the stability of Brinzolamide-d5 and its long-term effects on cellular function.

Metabolic Pathways

Brinzolamide-d5 is metabolically inactivated predominantly in the liver through oxidative O- and N-dealkylation by cytochrome P450 isoenzymes . The major metabolite found in whole human blood (but not in plasma) is N-desethyl-brinzolamide, which binds predominantly to CA-I in erythrocytes .

Transport and Distribution

After topical ocular instillation in rabbits, Brinzolamide-d5 was readily absorbed in the conjunctiva, cornea, iris, ciliary body, aqueous humor, lens, choroid, and retina, reaching peak concentrations in the anterior eye segment tissues within 0.5–2 hours .

Subcellular Localization

Given its role as a carbonic anhydrase inhibitor and its effects on intraocular pressure, it is likely that Brinzolamide-d5 localizes to areas where carbonic anhydrase II is present, such as the ciliary processes of the eye .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Brinzolamide-d5 involves the incorporation of deuterium atoms into the Brinzolamide molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the synthesis of the core structure of Brinzolamide, followed by the selective introduction of deuterium atoms. Common reagents used in this process include deuterated solvents and deuterium gas. The reaction conditions often involve controlled temperatures and pressures to ensure the efficient incorporation of deuterium .

Industrial Production Methods

Industrial production of Brinzolamide-d5 follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are stringent to ensure the consistency and reliability of the product for research applications .

Análisis De Reacciones Químicas

Types of Reactions

Brinzolamide-d5 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; typically conducted under an inert atmosphere to prevent unwanted side reactions.

Substitution: Halogens, nucleophiles; typically conducted in polar solvents such as water or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Brinzolamide-d5 may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines .

Comparación Con Compuestos Similares

Similar Compounds

Acetazolamide: Another carbonic anhydrase inhibitor used in the treatment of glaucoma and other conditions.

Dorzolamide: Similar to Brinzolamide, used in ophthalmic solutions to reduce intraocular pressure.

Methazolamide: Another carbonic anhydrase inhibitor with similar applications in medicine.

Uniqueness of Brinzolamide-d5

Brinzolamide-d5 is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. The presence of deuterium atoms allows for precise quantification and differentiation from non-labeled compounds, making it an invaluable tool in research and development .

Propiedades

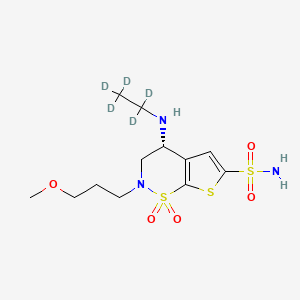

IUPAC Name |

(4R)-2-(3-methoxypropyl)-1,1-dioxo-4-(1,1,2,2,2-pentadeuterioethylamino)-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O5S3/c1-3-14-10-8-15(5-4-6-20-2)23(18,19)12-9(10)7-11(21-12)22(13,16)17/h7,10,14H,3-6,8H2,1-2H3,(H2,13,16,17)/t10-/m0/s1/i1D3,3D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCRKCZRJWPKOAR-RQTACTIOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N[C@H]1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O5S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3R,6S)-6-[(2R,3aR,4aR,8aS,9aR)-4,4,7,9a-tetramethyl-2,3,3a,4a,5,6,8a,9-octahydrobenzo[f][1]benzofuran-2-yl]-6-methyldioxan-3-yl]propanoic acid](/img/structure/B563195.png)